molecular formula C13H15N3O6 B2407294 ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate CAS No. 339101-01-8

ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate

Cat. No.: B2407294
CAS No.: 339101-01-8
M. Wt: 309.278
InChI Key: LUPMVUALZPKLAU-UHFFFAOYSA-N
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Description

Ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate is a compound known for its versatile applications in various fields including chemistry, biology, medicine, and industry. This compound combines the chemical properties of several functional groups which impart unique characteristics suitable for diverse scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine nucleus, followed by the formation of the isoxazole ring. Key reaction conditions include the use of appropriate catalysts, solvents, and controlled temperature settings to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors where the necessary reagents are combined under stringent conditions. The process includes steps such as mixing, heating, and purification using techniques like distillation and crystallization to obtain the final product in a consistent and scalable manner.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation: : The pyrimidine ring can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be carried out on the ketone and pyrimidine groups.

  • Substitution: : The compound can undergo nucleophilic substitution reactions due to its reactive functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. These reactions are often conducted in organic solvents like ethanol, methanol, or dimethyl sulfoxide under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxo derivatives, reduction leads to alcohols or amines, and substitution results in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.

Biology

In biological studies, it is employed to investigate its effects on cellular processes. Researchers use it to understand the interactions of different biochemical pathways.

Medicine

Medically, ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate is studied for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent.

Industry

In the industrial sector, this compound is utilized in the formulation of specialized materials and chemicals, demonstrating its versatility beyond academic research.

Mechanism of Action

The mechanism of action of ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate involves binding to specific molecular targets within cells. It interacts with enzymes and receptors, modulating their activity and altering biochemical pathways. This modulation can result in varied biological effects such as inhibition of inflammation or induction of cell apoptosis.

Comparison with Similar Compounds

Ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate stands out due to its unique combination of functional groups and its broad range of applications. Similar compounds include:

  • Mthis compound: : Similar in structure but with a methyl ester instead of an ethyl ester.

  • Ethyl 4-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate: : Differing by the position of substitution on the isoxazole ring.

  • Ethyl 5-{[5-formyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate: : Having a formyl group instead of an acetyl group.

These similar compounds provide a basis for comparison, allowing researchers to study subtle differences in chemical behavior and biological activity.

Properties

IUPAC Name

ethyl 5-[(5-acetyl-2,4-dioxopyrimidin-1-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O6/c1-3-21-12(19)10-4-8(22-15-10)5-16-6-9(7(2)17)11(18)14-13(16)20/h6,8H,3-5H2,1-2H3,(H,14,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPMVUALZPKLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CN2C=C(C(=O)NC2=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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